Methyl 1-(benzenesulfonyl)indole-3-carboxylate
CAS No.: 116325-17-8
Cat. No.: VC20878158
Molecular Formula: C16H13NO4S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116325-17-8 |
|---|---|
| Molecular Formula | C16H13NO4S |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | methyl 1-(benzenesulfonyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3 |
| Standard InChI Key | UAGHFCKWEMUQTN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Methyl 1-(benzenesulfonyl)indole-3-carboxylate is a chemical compound with the molecular formula C16H13NO4S. It is a derivative of indole, specifically the methyl ester of 1-(benzenesulfonyl)indole-3-carboxylic acid. This compound is of interest in organic chemistry due to its unique structure and potential applications in pharmaceutical synthesis.
Synthesis and Applications
Methyl 1-(benzenesulfonyl)indole-3-carboxylate can be synthesized through the esterification of 1-(benzenesulfonyl)indole-3-carboxylic acid with methanol. This compound is potentially useful in the synthesis of pharmaceuticals due to its structural similarity to biologically active indole derivatives.
Research Findings
Research on methyl 1-(benzenesulfonyl)indole-3-carboxylate is limited, but its structural components suggest potential applications in organic synthesis. The presence of the benzenesulfonyl group and the indole ring system makes it a candidate for further modification into biologically active compounds.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H13NO4S | |
| Molecular Weight | 315.3 g/mol | |
| CAS Number | 116325-17-8 | |
| InChI | InChI=1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume